4-Fluoro-1H-indol-5-ylamine hydrochloride
CAS No.:
Cat. No.: VC13758404
Molecular Formula: C8H8ClFN2
Molecular Weight: 186.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClFN2 |
|---|---|
| Molecular Weight | 186.61 g/mol |
| IUPAC Name | 4-fluoro-1H-indol-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H7FN2.ClH/c9-8-5-3-4-11-7(5)2-1-6(8)10;/h1-4,11H,10H2;1H |
| Standard InChI Key | NFAZKZPBTPONAJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN2)C(=C1N)F.Cl |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1N)F.Cl |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound features a bicyclic indole scaffold with substituents at positions 4 (fluoro) and 5 (amine). The hydrochloride salt forms via protonation of the amine group, as depicted in its IUPAC name, 4-fluoro-1H-indol-5-amine hydrochloride . Key structural insights include:
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Indole Core: A fused benzene-pyrrole system with aromatic and heterocyclic reactivity.
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Substituent Effects: The electron-withdrawing fluorine at C4 directs electrophilic substitution to C6, while the amine at C5 participates in hydrogen bonding and nucleophilic reactions .
Spectroscopic Data
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¹H NMR: Peaks corresponding to aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ 5.1 ppm), and NH (indole, δ 10.2 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 150.06 (free base) and 186.62 (hydrochloride) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-fluoro-1H-indol-5-ylamine hydrochloride typically involves multi-step protocols:
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Indole Ring Formation:
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Introduction of the Amine Group:
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Salt Formation:
Optimized Reaction Conditions
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Reagents: HATU, DIPEA, and NH₂OH·HCl in DMF for coupling reactions .
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Yield: ~60–70% after purification via column chromatography .
Physical and Chemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 186.62 g/mol | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 360.6 ± 22.0 °C | |
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO, MeOH |
Chemical Reactivity
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Amine Group: Participates in acylation (e.g., with acetyl chloride) and alkylation reactions .
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Electrophilic Substitution: Fluorine directs incoming electrophiles to C6; bromination yields 6-bromo-4-fluoro-1H-indol-5-amine .
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Salt Stability: Hygroscopic in nature, requiring storage under inert conditions .
Applications in Pharmaceutical Research
HDAC Inhibitor Development
Bis-indolyl methane derivatives, such as those reported by Giannini et al. , utilize fluorinated indole amines as CAP groups. Compound 4h (ST3043), a 7-methoxy derivative, showed HDAC inhibition at IC₅₀ = 2.6 nM, highlighting the role of fluorine in enhancing binding affinity .
Kinase Inhibitor Synthesis
In the synthesis of (R)-6-(1-(8-fluoro-6-(3-methylisoxazol-5-yl)- triazolo[4,3-a]pyridin-3-yl)ethyl)-1,6-naphthyridin-5(6H)-one , 4-fluoro-1H-indol-5-ylamine hydrochloride serves as a precursor for functionalized pyridine intermediates. This compound demonstrated nanomolar activity against cancer cell lines (H460 and HCT116) .
Antimicrobial Agents
Fluorinated indoles exhibit broad-spectrum antimicrobial properties. Derivatives like (4-fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine (CAS: 842968-58-5) show efficacy against Gram-positive bacteria .
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